3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile
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Overview
Description
3,3-Dimethylbicyclo(221)heptane-2-butyronitrile is a bicyclic compound characterized by its unique structure, which includes a bicycloheptane core with a butyronitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)heptane with a nitrile source under specific conditions. One common method includes the use of a Grignard reagent followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile addition reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas with a catalyst (e.g., Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Compounds with new functional groups replacing the nitrile group
Scientific Research Applications
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various molecular targets. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparison with Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylene-bicyclo(2.2.1)heptane
Comparison: 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable in specific synthetic applications where the nitrile group is advantageous .
Properties
CAS No. |
85567-32-4 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)butanenitrile |
InChI |
InChI=1S/C13H21N/c1-13(2)11-7-6-10(9-11)12(13)5-3-4-8-14/h10-12H,3-7,9H2,1-2H3 |
InChI Key |
FUWRDISUIDPNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CCCC#N)C |
Origin of Product |
United States |
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